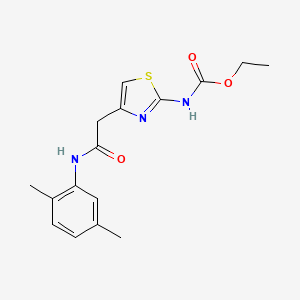

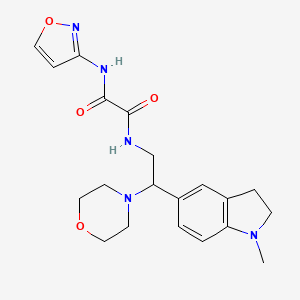

![molecular formula C20H13ClN2O2 B2956290 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide CAS No. 339582-28-4](/img/structure/B2956290.png)

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Many derivatives of benzoxazoles, such as N-[4-(1,3-benzoxazol-2-yl)phenyl]nicotinamide, are commercially important .

Synthesis Analysis

Benzoxazole derivatives can be synthesized from intermediate 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol . This intermediate can be obtained by coupling 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol with 4-sulphobenzenediazonium chloride followed by reduction with sodium dithionate in water at pH 8–9 .Molecular Structure Analysis

The molecular structure of benzoxazole consists of a benzene ring fused to an oxazole ring . The oxazole ring is a five-membered ring containing two heteroatoms, one oxygen atom and one nitrogen atom .Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the heterocyclic ring .Physical And Chemical Properties Analysis

Benzoxazole is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C . It is insoluble in water .Scientific Research Applications

1. Detection of Mercuric Ions

A study conducted by Manzoor et al. (2022) demonstrated the use of N-{4-[2-(1,3-Benzoxazolyl)]phenyl}-3,5-N,N′-bis(4-alkyloxybenzoyl)benzamides, derived from N-(1,3-benzoxazol-2-yl-phenyl)-3,5-diaminobenzamide, for the electrochemical detection of mercuric ions. The compounds, in conjunction with silver nanoparticles, were effective in detecting femtomolar concentrations of mercuric ions, showcasing their potential in environmental monitoring and public health applications (Manzoor et al., 2022).

2. Antimicrobial Properties

Several studies have highlighted the antimicrobial properties of benzoxazole derivatives. Temiz-Arpacı et al. (2005) and Phatangare et al. (2013) synthesized benzoxazole derivatives with significant in vitro activity against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Temiz-Arpacı et al., 2005); (Phatangare et al., 2013).

3. Antitumor Activity

Research by Yurttaş et al. (2015) and Fathima et al. (2022) explored the antitumor activity of benzoxazole derivatives. These studies synthesized and evaluated N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, finding considerable anticancer activity against specific cancer cell lines, suggesting potential applications in cancer treatment (Yurttaş et al., 2015); (Fathima et al., 2022).

4. Light Harvesting and Photophysical Properties

Mary et al. (2019) synthesized benzoxazole compounds with potential applications in designing new dye-sensitized solar cells (DSSCs), highlighting their light harvesting efficiency. The study provides insights into the use of these compounds in renewable energy technologies (Mary et al., 2019). Additionally, Zhao et al. (2015) investigated the electrochemistry and electrogenerated chemiluminescence of benzoxazole derivatives, relevant for applications in photonics and electronics (Zhao et al., 2015).

Mechanism of Action

Target of Action

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antifungal , anti-inflammatory , antitumor , and anti-HIV activities.

Mode of Action

Benzoxazole derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Benzoxazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The bioavailability of a compound is influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide. Factors such as pH, temperature, and the presence of other substances can affect the stability of the compound and its interaction with its targets .

Safety and Hazards

properties

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O2/c21-15-9-5-13(6-10-15)19(24)22-16-11-7-14(8-12-16)20-23-17-3-1-2-4-18(17)25-20/h1-12H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHRTBKMMPFRSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Cyclohexyl(methyl)amino]oxolan-3-ol](/img/structure/B2956210.png)

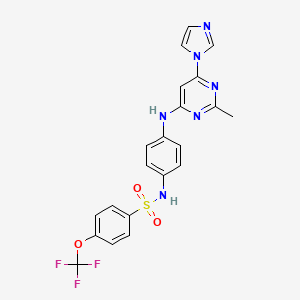

![2-Chloro-1-[3-(2-pyrimidin-2-ylpyrimidin-4-yl)azetidin-1-yl]ethanone](/img/structure/B2956211.png)

![N-[1-(pyrazin-2-yl)azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2956216.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2956217.png)

![N-[[1-(3-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide](/img/structure/B2956219.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2956220.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-cyclopropyl-6-methylpyrimidine-4-carboxamide](/img/structure/B2956227.png)

![N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2956229.png)